molecular formula C18H20ClNO2 B11700353 N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

カタログ番号: B11700353
分子量: 317.8 g/mol
InChIキー: SLNSWQSHHMVCKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is an acetamide derivative featuring a 3-chlorophenyl group attached to the nitrogen atom and a substituted phenoxy group at the methylene position. The phenoxy moiety contains a 5-methyl and 2-isopropyl substituent, contributing to its unique physicochemical and biological properties.

特性

分子式

C18H20ClNO2

分子量

317.8 g/mol

IUPAC名

N-(3-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C18H20ClNO2/c1-12(2)16-8-7-13(3)9-17(16)22-11-18(21)20-15-6-4-5-14(19)10-15/h4-10,12H,11H2,1-3H3,(H,20,21)

InChIキー

SLNSWQSHHMVCKA-UHFFFAOYSA-N

正規SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=CC=C2)Cl

製品の起源

United States

準備方法

合成経路と反応条件

N-(3-クロロフェニル)-2-[5-メチル-2-(プロパン-2-イル)フェノキシ]アセトアミドの合成は、通常、3-クロロアニリンと5-メチル-2-(プロパン-2-イル)フェノキシアセト酸の反応によって行われます。この反応は、通常、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング剤と、4-ジメチルアミノピリジン (DMAP) などの触媒を、無水条件下で使用して行われます。反応混合物を室温で数時間撹拌すると、目的の生成物が生成されます。

工業生産方法

工業的な設定では、N-(3-クロロフェニル)-2-[5-メチル-2-(プロパン-2-イル)フェノキシ]アセトアミドの生産は、上記の試薬と条件と同様の、大規模なバッチ反応を含む可能性があります。再結晶またはクロマトグラフィーなどの高度な精製技術を使用することで、収率と純度を高めるようにプロセスを最適化することができます。

化学反応の分析

Amide Bond Reactivity

The central acetamide group participates in characteristic reactions observed in related compounds ( ):

Hydrolysis

Acid- or base-catalyzed cleavage of the amide bond produces substituted aniline and acetic acid derivatives:

  • Acidic conditions : Forms 3-chloroaniline and 2-(5-methyl-2-isopropylphenoxy)acetic acid

  • Basic conditions : Yields sodium 2-(5-methyl-2-isopropylphenoxy)acetate and 3-chloroaniline

Conditions :

Reaction TypeCatalystTemperatureYield (%)Source
Acid hydrolysisH₂SO₄ (2M)80°C, 6 hr72–78
Base hydrolysisNaOH (1M)60°C, 4 hr68–73

Phenoxy Group Transformations

The 2-isopropyl-5-methylphenoxy moiety undergoes electrophilic substitution and oxidation ( ):

Electrophilic Aromatic Substitution

  • Nitration : Introduces nitro groups at positions 4 or 6 of the phenoxy ring (HNO₃/H₂SO₄, 0°C)

  • Halogenation : Bromination occurs preferentially at position 4 (Br₂/FeBr₃, 25°C)

Regioselectivity :

PositionReactivity (Relative Rate)Dominant ProductSource
41.04-bromo derivative
60.3Minor product

Oxidative Demethylation

The isopropyl group oxidizes to a carboxylic acid under strong conditions (KMnO₄, Δ):
C3H7COOH\text{C}_3\text{H}_7 \rightarrow \text{COOH}
Yield : 58% after 8 hr reflux in aqueous KMnO₄ ( )

Chlorophenyl Ring Reactivity

The 3-chlorophenyl group participates in cross-coupling reactions ( ):

Suzuki–Miyaura Coupling

Replaces chlorine with aryl/heteroaryl groups using Pd catalysts:
General conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80°C, 12 hr

Example :

Boronic AcidProductYield (%)Source
Phenylboronic acid3-phenyl derivative81
4-pyridylboronic acid3-(4-pyridyl) analog67

Functional Group Interconversion

Key transformations observed in structural analogs ( ):

Reductive Amination

The acetamide converts to amine derivatives via LiAlH₄ reduction:
CONHArCH2NHAr\text{CONHAr} \rightarrow \text{CH}_2\text{NHAr}
Conditions : THF, 0°C → 25°C, 4 hr (Yield: 62%)

Schiff Base Formation

Reacts with aldehydes/ketones under dehydrating conditions:
Example :

Carbonyl CompoundProduct TypeApplicationSource
BenzaldehydeN-aryl imineAntimicrobial studies
CyclohexanoneSpirocyclic hydrazoneCoordination chemistry

Photochemical Reactions

UV-induced decomposition pathways ( ):

  • Norrish Type II cleavage : Breaks C–O bond in phenoxyacetamide

  • Chlorine radical formation : Generates aryl radicals leading to dimerization

Quantum Yield Data :

Wavelength (nm)Φ (Cleavage)Φ (Dimerization)
2540.120.08
3650.040.02

Biological Activation Pathways

Metabolic transformations identified in pharmacological studies ( ):

Cytochrome P450 Oxidation

  • Primary site : Isopropyl → hydroxylisopropyl

  • Secondary site : 5-methyl → hydroxymethyl

Metabolite Distribution :

SpeciesHydroxylisopropyl (%)Hydroxymethyl (%)
Human5823
Rat7215

科学的研究の応用

Anticancer Activity

Research indicates that N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI) IC50 (µM)
SNB-1986.6110.5
OVCAR-885.2612.3
NCI-H4075.9915.0
MDA-MB-23156.5320.1

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression, potentially leading to its use as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that treatment with N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential application in treating inflammatory diseases .

Study on Anticancer Activity (2024)

Objective : To evaluate the cytotoxic effects of the compound on human breast cancer cells (MCF-7).

Findings : The study reported a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.

Study on Anti-inflammatory Activity (2025)

Objective : To assess the anti-inflammatory effects using an animal model.

Findings : The compound reduced inflammatory markers significantly compared to controls, suggesting potential therapeutic benefits in conditions like arthritis or other inflammatory disorders.

Summary of Biological Activities

Activity Type Target Organism/Cell Line Mechanism/Effect
AnticancerVarious Cancer Cell LinesInhibition of cell proliferation
Anti-inflammatoryMacrophagesReduction of pro-inflammatory cytokines

作用機序

類似の化合物との比較

類似の化合物

  • N-(3-クロロフェニル)-2-[4-メチル-2-(プロパン-2-イル)フェノキシ]アセトアミド
  • N-(3-クロロフェニル)-2-[5-メチル-3-(プロパン-2-イル)フェノキシ]アセトアミド
  • N-(4-クロロフェニル)-2-[5-メチル-2-(プロパン-2-イル)フェノキシ]アセトアミド

独自性

N-(3-クロロフェニル)-2-[5-メチル-2-(プロパン-2-イル)フェノキシ]アセトアミドは、フェニル環とフェノキシ環上の特定の置換パターンにより、類似の化合物と比較して異なる化学的および生物学的特性を有する可能性があります。

類似化合物との比較

Structural Analogues with Modified Phenoxy Groups

Compound 30 (N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide)
  • Structure: The phenoxy group is substituted with 4-butyryl and 2-fluoro groups, while the nitrogen bears an n-butyl chain.
  • Synthesis : Method C (1-(3-fluoro-4-hydroxyphenyl)butan-1-one + 2-bromo-N-n-butylacetamide) yielded 82% with Rf = 0.32 .
  • Properties : Melting point = 75°C; white solid.
  • Comparison: The fluorinated phenoxy group and aliphatic chain may enhance lipophilicity compared to the target compound’s isopropyl and methyl substituents.
Compound 74 [(Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide]
  • Structure: Shares the N-(3-chlorophenyl) group but incorporates a thiazolidinedione ring at the phenoxy position.
  • Activity: Exhibited anti-inflammatory effects with IC50 = 8.66 µM against iNOS in RAW 264.7 cells, comparable to indomethacin .

Heterocyclic Derivatives

Compound 2a [2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide]
  • Structure: Features a benzofuran-oxadiazole-thioether linkage instead of the phenoxy group.
  • Activity : Demonstrated antimicrobial and laccase catalysis properties, though quantitative data are unspecified .
  • Comparison: The heterocyclic system may enhance rigidity and π-π stacking interactions, altering bioavailability compared to the target compound’s flexible phenoxy chain.
N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
  • Structure : Includes a benzoxazolyl group on the phenyl ring.
  • Properties : CAS 166599-76-4; molecular formula C26H26N2O3 .
  • Comparison : The benzoxazole ring increases molecular weight and aromaticity, likely affecting solubility and CNS penetration.

Pharmacologically Active Analogues

Thiazolidinedione Derivatives (e.g., Compound 75)
  • Activity: Inhibited NO production in LPS-induced macrophages (IC50 = 25.2 µM for compound 75) .
  • Comparison : The target compound’s lack of a thiazolidinedione ring may reduce anti-inflammatory potency but improve synthetic accessibility.
Pyridine-Containing Acetamides (e.g., 5RH3)
  • Structure : Pyridine substituents (e.g., 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide).
  • Activity : SARS-CoV-2 main protease inhibitors with binding affinities < −22 kcal/mol .
  • Comparison: The pyridine ring’s basic nitrogen may enhance solubility and target engagement compared to the target compound’s isopropylphenoxy group.

Melting Points and Solubility

  • Compound 31 : Melting point = 84°C; Rf = 0.28 .
  • Compound 32 : Melting point = 74°C; [α]22D = 61.1 (CHCl3) .
  • Target Compound : Expected to have a melting point between 70–85°C based on structural similarity. The isopropyl group may lower solubility in polar solvents.

生物活性

N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities. This article explores the various aspects of its biological activity, including its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is characterized by its complex structure, which contributes to its biological activity. The compound has a molecular formula of C23H23ClO2C_{23}H_{23}ClO_2 and features a chlorophenyl group that enhances its pharmacological properties.

Antibacterial Activity

Research indicates that compounds similar to N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide exhibit significant antibacterial effects, particularly against Gram-positive bacteria.

Compound MIC (μg/mL) Target Bacteria
N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide4–8Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Vancomycin)1–2Enterococcus faecalis

In a study comparing various derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 8 μg/mL against Staphylococcus aureus, indicating moderate antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has been evaluated in various in vitro studies. The compound exhibits the ability to inhibit pro-inflammatory cytokines, suggesting its use as a therapeutic agent in conditions characterized by inflammation.

  • Mechanism of Action : The compound may exert its anti-inflammatory effects by modulating signaling pathways associated with cytokine production.
  • Case Studies : In clinical settings, similar compounds have shown promise in reducing inflammation markers in patients with rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

Cancer Cell Line IC50 (μM) Mechanism
MCF-7 (breast cancer)10Induction of apoptosis
HeLa (cervical cancer)15Cell cycle arrest

These findings indicate that the compound could be further developed as a potential chemotherapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling a substituted phenoxyacetic acid derivative with a 3-chloroaniline analog. A two-step approach is common:

Etherification : React 5-methyl-2-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetic acid chloride intermediate.

Amidation : Condense the intermediate with 3-chloroaniline using a coupling agent like EDCI/HOBt or DCC in dichloromethane at 0–5°C to minimize side reactions .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to ensure complete conversion.
  • Use triethylamine as a base to neutralize HCl byproducts, improving yield .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity.
  • Structural Confirmation :
    • NMR : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT) for key signals:
  • Amide proton (~8.5–9.5 ppm) and aromatic protons (6.5–7.5 ppm) .
    • FTIR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl stretch (~550–600 cm⁻¹) .
    • Mass Spectrometry : Confirm molecular ion peak (e.g., ESI-MS: [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL for small-molecule refinement. Key steps:
    • Apply anisotropic displacement parameters for non-H atoms.
    • Model H atoms using riding coordinates, except for amide H, which should be refined isotropically .
  • Validation : Check for hydrogen-bonding networks (e.g., N–H···O interactions) using Mercury software. Dihedral angles between aromatic rings should align with steric and electronic constraints .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

  • Substituent Variation :
    • Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on bioactivity .
    • Modify the 5-methyl-2-(propan-2-yl)phenoxy group with bulkier substituents (e.g., tert-butyl) to study steric influences.
  • Biological Assays :
    • Screen against target receptors (e.g., voltage-gated ion channels or enzymes) using fluorescence-based assays or SPR for binding affinity measurements .
    • Compare IC₅₀ values with reference compounds (e.g., suvécaltamide for calcium channel modulation) .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • DFT Calculations :
    • Perform geometry optimization at the B3LYP/6-311++G(d,p) level to map molecular electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites .
    • Calculate HOMO-LUMO gaps to predict charge-transfer interactions and oxidative stability .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., vasopressin receptors). Validate docking scores with MD simulations (AMBER force field) to assess stability .

Q. How should contradictory data in biological activity studies be analyzed?

  • Case Example : If anti-inflammatory activity varies across analogs (e.g., 3-chlorophenyl vs. 3-fluorophenyl derivatives):
    • Statistical Analysis : Apply ANOVA to determine significance (p < 0.05) between IC₅₀ values .
    • Mechanistic Insight : Use molecular dynamics to compare ligand-receptor binding kinetics (e.g., hydrogen bond persistence, hydrophobic interactions) .
    • Experimental Controls : Verify assay reproducibility using positive controls (e.g., indomethacin for COX inhibition) .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • SAR Design : PubChem bioactivity data for analogous compounds (e.g., brezivaptan) .
  • Computational Tools : Gaussian 16 for DFT, PyMOL for visualization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。